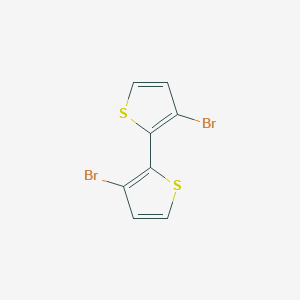

3,3'-Dibromo-2,2'-bithiophene

概要

説明

3,3’-Dibromo-2,2’-bithiophene (CAS Number: 51751-44-1) is a key intermediate for the preparation of semiconducting molecules, oligothiophenes, and polymers . These compounds find applications in a variety of organic electronic and optoelectronic devices .

Synthesis Analysis

3,4′-Dibromo-2,2′-bithiophene can be converted into corresponding bis (alkylsulfanyl) derivatives through bromine–lithium exchange, followed by reaction with two dialkyl disulfides (Me2S2 or Bu2S2) .

Molecular Structure Analysis

The molecular formula of 3,3’-Dibromo-2,2’-bithiophene is C8H4Br2S2 . The molecular weight is 324.06 g/mol . The SMILES string representation is Brc1ccsc1-c2sccc2Br .

Chemical Reactions Analysis

3,4′-Dibromo-2,2′-bithiophene can be converted into corresponding bis (alkylsulfanyl) derivatives through bromine–lithium exchange, followed by reaction with two dialkyl disulfides (Me2S2 or Bu2S2) .

Physical And Chemical Properties Analysis

3,3’-Dibromo-2,2’-bithiophene is a powder form substance . Its melting point is between 97-101 °C .

科学的研究の応用

Synthesis and Polymerization

“3,3’-Dibromo-2,2’-bithiophene” is used in the synthesis and polymerization of 3,3’ difunctionalized -2,2’ -bithiophenes . The starting monomers are easily obtainable in multiple tens of grams scale by synthetic procedures . The symmetry of the monomers gives rise to polymers with a highly stereoregular backbone, thereby facilitating thorough characterization .

Electroactive Polymers

This compound is used in the creation of electroactive polymers. Polythiophene, an environmentally stable, conjugated polymer in both its neutral insulating and its doped conducting state, is one such example .

Solubility Enhancement

The presence of bulky halogens in the 3,3’-positions of “3,3’-Dibromo-2,2’-bithiophene” disfavors -coupling, which results in diminished conductivities . This property can be leveraged to enhance the solubility of certain compounds in common solvents .

Post-Polymerization Functionalization

Polymers derived from “3,3’-Dibromo-2,2’-bithiophene” have reactive pendant halogens that readily lend themselves to further functionalization/modification in the post-polymerization stage .

Optoelectronic Devices

“3,3’-Dibromo-2,2’-bithiophene” can potentially be used in the designing and synthesis of a variety of optoelectronic devices .

Organic Solar Cells

This compound is used in the development of organic solar cells .

Thin Film Transistors

“3,3’-Dibromo-2,2’-bithiophene” is used in the creation of thin film transistors .

Chemical Sensors and Photovoltaic Cells

This compound is also used in the development of chemical sensors and photovoltaic cells .

作用機序

Target of Action

3,3’-Dibromo-2,2’-bithiophene is primarily used in the synthesis of semiconducting molecules, oligothiophenes, and polymers . These materials are the primary targets of the compound and play a crucial role in the development of various optoelectronic and electronic devices, including organic solar cells, thin film transistors, chemical sensors, and photovoltaic cells .

Mode of Action

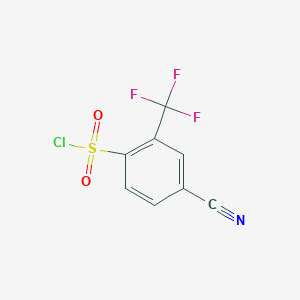

The compound interacts with its targets through a process known as polymerization . This involves the formation of a large molecule, a polymer, from many smaller repeating units, or monomers. The bromine atoms in the 3,3’-Dibromo-2,2’-bithiophene molecule can be substituted with other functional groups, such as fluorine (F) or cyano (CN), to make the structure more electron-deficient . This has a significant impact on the device performance in terms of charge mobility, stability, and overall device efficiency .

Biochemical Pathways

It is known that the compound can be used to synthesize more complex structures, such as dithieno [3,2-b:2,3-d]pyrroles (dtp), dithieno [3,2-b:2,3-d]silole (dts), dithieno [3,2-b:2,3-d]selenophene (dtse), dithieno [3,2-b:2′,3′-d]germole (dtg) and 4,4′-spiro-bis [cyclopenta [2,1-b;3,4-b′]dithiophene] (sct) . These structures have applications in a variety of organic electronic and optoelectronic devices .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has low solubility, dissolving in some organic solvents such as toluene .

Result of Action

The molecular and cellular effects of 3,3’-Dibromo-2,2’-bithiophene’s action are primarily seen in the performance of the devices it is used to construct. The compound’s ability to form polymers with desirable electronic properties can enhance the charge mobility, stability, and overall efficiency of devices such as organic solar cells and thin film transistors .

Action Environment

The action of 3,3’-Dibromo-2,2’-bithiophene can be influenced by environmental factors. For instance, the compound should be stored under inert gas and away from heat . Additionally, the compound’s performance in device construction can be affected by the conditions under which the devices are fabricated and operated .

Safety and Hazards

将来の方向性

3,3’-Dibromo-2,2’-bithiophene can potentially be used in the designing and synthesis of a variety of optoelectronic and electronic devices, which include organic solar cells, thin film transistors, chemical sensors, and photovoltaic cells . This suggests that it could play a significant role in the development of new materials for these applications.

特性

IUPAC Name |

3-bromo-2-(3-bromothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRZCEVRNLKHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C2=C(C=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356044 | |

| Record name | 3,3'-dibromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Dibromo-2,2'-bithiophene | |

CAS RN |

51751-44-1 | |

| Record name | 3,3'-dibromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-DIBROMO-2,2'-BITHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

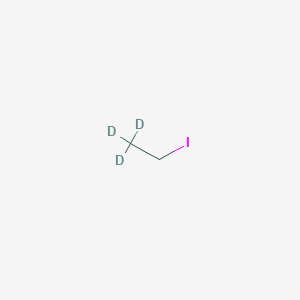

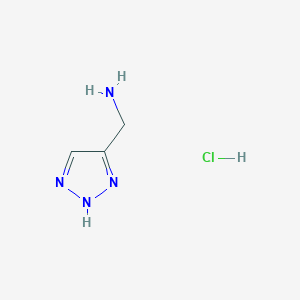

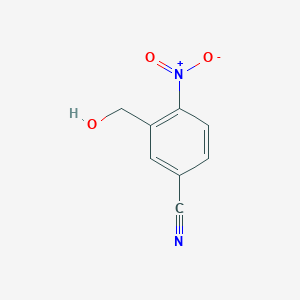

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 3,3'-dibromo-2,2'-bithiophene?

A1: 3,3'-Dibromo-2,2'-bithiophene possesses the molecular formula C8H4Br2S2 and a molecular weight of 324.05 g/mol. Its structure has been confirmed through X-ray crystallography, revealing a head-to-head conformation with significant distortion due to steric hindrance between the bromine atoms [].

Q2: How does the presence of bromine atoms in 3,3'-dibromo-2,2'-bithiophene influence its properties compared to the unsubstituted 2,2'-bithiophene?

A2: The bromine atoms in 3,3'-dibromo-2,2'-bithiophene introduce steric hindrance and electron-withdrawing effects. These factors contribute to a higher ionization potential, a wider optical band gap, and reduced conductivity in polymers derived from this compound compared to unsubstituted poly(bithiophene) [, ].

Q3: Can 3,3'-dibromo-2,2'-bithiophene be further functionalized, and if so, what methods are commonly used?

A3: Yes, the bromine atoms act as versatile leaving groups, enabling various functionalization strategies. These include:

- Grignard reactions: Transformation to 3,3'-dialkyl-2,2'-bithiophenes by reacting with alkyl magnesium halides [].

- Ullmann-type coupling reactions: Formation of C-N bonds, as demonstrated by the synthesis of N-(4-hexylbenzoyl) dithieno[3,2-b:2’,3’-d]pyrrole [, ].

- Metal-catalyzed reactions: Palladium-catalyzed hydrodebromination allows for selective removal of bromine atoms, providing access to various bromothiophene and bromobithiophene derivatives [].

Q4: What are the potential applications of 3,3'-dibromo-2,2'-bithiophene in material science?

A4: 3,3'-Dibromo-2,2'-bithiophene serves as a precursor for synthesizing polymers with tailored properties. For example, it's used to create:

- Poly(3,3′-dibromo-2,2′-bithiophene): This polymer, while exhibiting lower conductivity than its unsubstituted counterpart, offers improved solubility and processibility, making it suitable for applications requiring solution-based processing [].

- Donor-acceptor copolymers: By incorporating electron-rich bithiophene units derived from 3,3'-dibromo-2,2'-bithiophene with electron-deficient units, polymers with interesting optoelectronic properties can be developed [].

Q5: What analytical techniques are commonly employed to characterize 3,3'-dibromo-2,2'-bithiophene and its derivatives?

A5: Common characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the 1H and 13C nuclei [, ].

- Fourier Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the molecule [, ].

- X-ray crystallography: Determines the three-dimensional structure of the molecule in its crystalline form [].

- Electrochemical techniques: Cyclic voltammetry can provide insights into the electrochemical behavior of 3,3'-dibromo-2,2'-bithiophene and its polymerized forms [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)